Cyclopyrronium
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Overview
Description
Cyclopyrronium is a synthetic quaternary ammonium compound known for its anticholinergic properties. It is primarily used in medical applications to inhibit gastrointestinal motility and reduce secretions in various parts of the body. This compound bromide, a common form of this compound, has been studied for its effectiveness in treating conditions such as hyperhidrosis and chronic obstructive pulmonary disease (COPD) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopyrronium can be synthesized through a series of chemical reactions involving the formation of a pyrrolidinium ring. The synthesis typically begins with the reaction of a cyclopentyl phenylacetate with a pyrrolidine derivative under controlled conditions. The reaction is catalyzed by a strong acid, such as hydrochloric acid, and requires a temperature range of 50-70°C to proceed efficiently .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process involves the continuous addition of reactants and catalysts, followed by purification steps such as crystallization and filtration to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions: Cyclopyrronium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions involving this compound typically use reducing agents such as sodium borohydride to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic medium, temperature range of 25-50°C.
Reduction: Sodium borohydride, methanol as solvent, temperature range of 0-25°C.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), temperature range of 30-60°C.
Major Products Formed:
Oxidation: Oxidized derivatives with increased polarity.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted this compound compounds with varied functional groups.
Scientific Research Applications
Cyclopyrronium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying neurotransmitter pathways.
Medicine: Applied in the treatment of conditions like hyperhidrosis, COPD, and gastrointestinal disorders due to its anticholinergic properties.
Mechanism of Action
Cyclopyrronium exerts its effects by competitively blocking muscarinic receptors, thereby inhibiting cholinergic transmission. This action reduces secretions in the salivary glands, sweat glands, and airways, and decreases gastrointestinal motility. The compound has a high affinity for muscarinic receptors, particularly the M1 and M3 subtypes, which are predominantly responsible for its therapeutic effects .
Comparison with Similar Compounds
Glycopyrronium: Another anticholinergic agent with similar uses in treating hyperhidrosis and COPD.
Tiotropium: A long-acting muscarinic antagonist used primarily for COPD treatment.
Ipratropium: A short-acting muscarinic antagonist used for respiratory conditions.
Comparison: Cyclopyrronium is unique in its specific binding affinity and its ability to inhibit gastrointestinal motility more effectively than some of its counterparts. Unlike glycopyrronium, which is often used in combination with other medications, this compound is frequently used as a standalone treatment. Tiotropium and ipratropium, while effective in respiratory conditions, do not exhibit the same level of gastrointestinal effects as this compound .
Properties
CAS No. |
732183-55-0 |
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Molecular Formula |
C20H30NO2+ |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(1-ethyl-1-methylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-phenylacetate |
InChI |
InChI=1S/C20H30NO2/c1-3-21(2)14-13-18(15-21)23-20(22)19(17-11-7-8-12-17)16-9-5-4-6-10-16/h4-6,9-10,17-19H,3,7-8,11-15H2,1-2H3/q+1 |
InChI Key |
ALFZXSYVXNSOBR-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1(CCC(C1)OC(=O)C(C2CCCC2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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